(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a complex organic compound that features a cyclopentyl group, a thiophene ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions. One common approach is to start with the cyclopentyl group and introduce the thiophene and pyrazole rings through a series of substitution and cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea
Uniqueness
Compared to similar compounds, (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine stands out due to its unique combination of a cyclopentyl group, thiophene ring, and pyrazole ring. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.
Biological Activity
(1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrazole ring, cyclopentyl group, and thiophene moiety. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone or β-keto ester.
- Introduction of the Cyclopentyl Group : Alkylation of the pyrazole ring with cyclopentyl halide under basic conditions.
- Attachment of the Thiophene Ring : Cross-coupling reactions using thiophene boronic acid.
- Final Modification : Reduction or further functionalization to achieve the desired derivative.
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit diverse biological activities:
Anticancer Activity
Research has shown that pyrazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against leukemia and breast cancer cell lines, with IC50 values indicating significant potency . The mechanism often involves the activation of apoptotic pathways and cell cycle arrest.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are suggested by its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase. This makes it a candidate for treating inflammatory diseases .
Antimicrobial Properties
Initial findings suggest that derivatives may possess antimicrobial activity, targeting bacterial cell walls or specific metabolic pathways within pathogens . This aspect warrants further exploration to determine efficacy against various microbial strains.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
These studies emphasize the therapeutic potential of compounds in the pyrazole series and highlight the need for further research into their mechanisms and applications.
The biological activity of this compound is likely mediated through multiple pathways:
Properties
IUPAC Name |
(2-cyclopentyl-5-thiophen-3-ylpyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-8-12-7-13(10-5-6-17-9-10)15-16(12)11-3-1-2-4-11/h5-7,9,11H,1-4,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIMXIZYLLBGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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